molecular formula C7H5NO4 B052234 2,6-Dideuterio-4-nitrobenzoic acid CAS No. 117868-95-8

2,6-Dideuterio-4-nitrobenzoic acid

Cat. No.: B052234
CAS No.: 117868-95-8
M. Wt: 169.13 g/mol
InChI Key: OTLNPYWUJOZPPA-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dideuterio-4-nitrobenzoic acid is a deuterated derivative of 4-nitrobenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2 and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and molecular interactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideuterio-4-nitrobenzoic acid typically involves the nitration of deuterated benzoic acid. The process begins with the deuteration of benzoic acid, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The deuterated starting materials are often sourced from specialized suppliers.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dideuterio-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dideuterio-4-nitrobenzoic acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2,6-Dideuterio-4-nitrobenzoic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The deuterium atoms provide stability and allow for detailed studies of reaction kinetics and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form stable intermediates .

Comparison with Similar Compounds

Uniqueness: 2,6-Dideuterio-4-nitrobenzoic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise studies in NMR spectroscopy and other analytical techniques. This makes it a valuable tool in both academic and industrial research .

Properties

IUPAC Name

2,6-dideuterio-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLNPYWUJOZPPA-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C(=O)O)[2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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